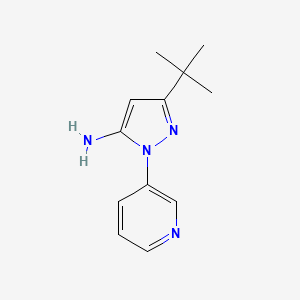

3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine

描述

属性

IUPAC Name |

5-tert-butyl-2-pyridin-3-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-12(2,3)10-7-11(13)16(15-10)9-5-4-6-14-8-9/h4-8H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZOPZWDEDXAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673063 | |

| Record name | 3-tert-Butyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876299-97-7 | |

| Record name | 3-tert-Butyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(Tert-butyl)-1-(3-pyridyl)pyrazole-5-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and data tables that illustrate its potential applications in medicine.

Chemical Structure

The compound features a tert-butyl group at the C3 position and a pyridine ring at the C1 position of the pyrazole structure. This unique configuration contributes to its biological properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have shown effectiveness against various cancer cell lines, including colorectal and breast cancer cells. The compound this compound has been evaluated for its cytotoxic effects on cancer cell lines such as CaCO-2 (colon cancer) and MDA-MB-231 (breast cancer), demonstrating promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | CaCO-2 (Colon Cancer) | 12.5 | |

| This compound | MDA-MB-231 (Breast Cancer) | 15.0 |

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. Studies have shown that compounds with pyrazole moieties can inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Inhibition (%) | Reference |

|---|---|---|

| This compound | 65% (COX-2 Inhibition) | |

| Other Pyrazoles | 54% (Standard Drug) |

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. The compound has shown activity against various bacterial strains, suggesting its utility as an antibacterial agent.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 18 | |

| Other Pyrazoles | Staphylococcus aureus | 20 |

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that modifying the substituents on the pyrazole ring could enhance anticancer activity against specific cancer types, indicating that structural variations can lead to improved efficacy .

- Anti-inflammatory Mechanism : Research in Pharmaceuticals detailed how pyrazoles inhibit COX enzymes, contributing to their anti-inflammatory effects. The study emphasized the importance of the tert-butyl group in enhancing bioavailability and reducing side effects .

科学研究应用

3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, a heterocyclic compound, has a pyrazole ring with a tert-butyl group, a pyridin-3-ylmethyl group, and an amine group. Pyrazole derivatives, which include this compound, can interact with a wide range of biological targets due to their versatile structure. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions.

Scientific Research Applications

3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine has several applications in scientific research:

- Medicinal Chemistry The compound’s pyrazole and pyridine parts make it a valuable structure for creating drugs that could fight inflammation, cancer, and microbes.

- Material Science Its unique structure allows for the development of novel materials with specific electronic and optical properties.

- Biological Studies The compound can be used as a probe to study various biological pathways and interactions.

Biochemical Analysis

3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses.

Biological Activities

Research into pyrazole derivatives has revealed a wide range of biological activities:

- Antitumor Activity Many pyrazole derivatives show significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. Studies have indicated that certain pyrazole compounds can inhibit critical pathways in cancer cell proliferation and survival, such as the BRAF(V600E) mutation pathway.

- Anti-inflammatory Properties Pyrazole derivatives can modulate inflammatory responses, which is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines like TNF-α and nitric oxide production.

- Antibacterial Effects Some studies suggest that pyrazole compounds can disrupt bacterial cell membranes, leading to cell lysis, which is crucial in developing new antimicrobial agents.

Cellular Effects

The effects of 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine on cellular processes are diverse. In macrophage cells, this compound has been observed to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound has been shown to bind to the active site of COX-2, inhibiting its enzymatic activity and reducing the synthesis of PGE2.

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites.

Antitumor Activity in Breast Cancer

A study evaluated various pyrazole derivatives, including 3-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-5-amine, against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated significant cytotoxicity, with some compounds demonstrating synergistic effects when combined with doxorubicin.

Inhibition of Enzymatic Activity

Another study focused on the inhibitory effects of pyrazole derivatives on xanthine oxidase (XO), an enzyme linked to gout and other inflammatory conditions. Compounds were tested for their IC50 values, revealing moderate inhibitory activity that suggests potential therapeutic applications in managing hyperuricemia.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Pyrazole derivatives are often modified at positions 1 and 3 to tune their properties. Below is a comparison of key analogs:

Key Observations :

- 3-pyridyl vs.

- Steric Effects : The tert-butyl group at position 3 introduces steric bulk, which can hinder rotational freedom and stabilize specific conformations .

- Electron-Withdrawing Groups : Chlorine substituents (e.g., in 2,4-dichlorophenyl analogs) may increase electrophilicity, affecting reactivity in cross-coupling reactions .

Target Compound: this compound

Reductive Amination : Condensation of tert-butylhydrazine with β-ketonitriles or aldehydes, followed by reduction .

Coupling Reactions : Palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups at position 1 .

Analog-Specific Syntheses:

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine : Synthesized via solvent-free condensation of 3-(tert-butyl)-1-methylpyrazol-5-amine with p-methoxybenzaldehyde, followed by reductive amination .

- N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide: Prepared via multi-step coupling of acetophenone derivatives with pyrazole intermediates .

准备方法

Pyrazole Core Formation

The pyrazole ring can be synthesized via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For this compound, the starting materials often include:

- A substituted hydrazine derivative.

- A β-ketoester or β-diketone bearing the tert-butyl group.

The cyclization typically proceeds under acidic or basic conditions, depending on the substrates, to form the pyrazole ring with the tert-butyl substituent at the 3-position.

Introduction of the 3-Pyridyl Group at N-1

The 1-(3-pyridyl) substitution is commonly introduced via:

- N-alkylation or N-arylation of the pyrazole nitrogen using 3-halopyridine derivatives (e.g., 3-bromopyridine or 3-chloropyridine).

- Transition-metal catalyzed coupling reactions such as Buchwald-Hartwig amination or Ullmann-type coupling to attach the 3-pyridyl moiety selectively at N-1.

Reaction conditions include the use of suitable bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide), and palladium or copper catalysts at elevated temperatures.

Amination at the 5-Position

The 5-amino group can be introduced by:

- Direct amination of the 5-position via nitration followed by reduction.

- Use of 5-halopyrazole intermediates, which undergo nucleophilic substitution with ammonia or amines to yield the 5-amine.

Alternatively, the 5-amino group may be present from the initial cyclization step if the starting hydrazine or diketone is appropriately substituted.

Representative Synthetic Route (Based on Patent WO2001012189A1 and US6218418B1)

A detailed synthetic pathway reported in patents for related 3-amino-pyrazole derivatives, which can be adapted for this compound, includes:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | Reaction of tert-butyl-substituted β-dicarbonyl compound with hydrazine hydrate | Formation of 3-(tert-butyl)pyrazole intermediate |

| 2 | Halogenation at 5-position | Use of N-bromosuccinimide (NBS) or similar halogenating agent | 5-bromo-3-(tert-butyl)pyrazole intermediate |

| 3 | N-arylation at N-1 | Pd-catalyzed coupling with 3-bromopyridine, base (K2CO3), solvent (DMF), heat | Formation of 1-(3-pyridyl)-5-bromo-3-(tert-butyl)pyrazole |

| 4 | Amination | Treatment with ammonia or ammonium salts under pressure or heating | Substitution of bromine by amino group at 5-position |

| 5 | Purification | Chromatography or recrystallization | Pure this compound |

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | tert-butyl β-diketone + hydrazine hydrate, ethanol solvent | 60-80 | 4-6 | 70-85 | Stirring under reflux |

| Halogenation | NBS, acetonitrile solvent | 0-25 | 1-2 | 75-80 | Controlled addition to avoid over-halogenation |

| N-arylation | Pd(OAc)2 catalyst, BINAP ligand, K2CO3 base, DMF solvent | 100-120 | 12-24 | 65-75 | Inert atmosphere (N2), careful control of temperature |

| Amination | NH3 in ethanol or aqueous ammonia, sealed tube | 80-100 | 12-24 | 60-70 | Elevated pressure improves substitution |

| Purification | Silica gel chromatography or recrystallization | Ambient | - | - | Final product purity >98% |

Research Findings and Analysis

- The tert-butyl group at the 3-position is stable under the reaction conditions used for halogenation and amination, allowing selective functionalization at the 5-position.

- The N-arylation step requires careful catalyst and ligand selection to achieve high regioselectivity for the 1-position substitution with the 3-pyridyl group.

- Amination of the 5-bromo intermediate proceeds efficiently under ammonia pressure, with yields dependent on reaction time and temperature.

- The overall synthetic route is modular, allowing for variation in the pyridyl substituent and other pyrazole substitutions for structure-activity relationship studies.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Cyclization | Hydrazine + β-diketone | Simple, high yield | Requires pure starting materials |

| Halogenation | NBS or similar halogenating agents | Selective halogenation at 5-position | Over-halogenation risk |

| N-arylation | Pd-catalyzed coupling with 3-bromopyridine | High regioselectivity, versatile | Requires expensive catalysts |

| Amination | Nucleophilic substitution with ammonia | Direct introduction of amino group | Requires pressure and heating |

| Purification | Chromatography or recrystallization | High purity product | Time-consuming |

常见问题

Q. Basic Research Focus

- NMR spectroscopy : and NMR distinguish between tautomers via chemical shifts of NH and pyridyl protons. For example, NH protons in pyrazol-5-amine derivatives typically appear as broad singlets at δ 4.5–5.5 ppm .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for CHN: 243.15 g/mol) and detects fragmentation patterns indicative of tert-butyl loss .

Advanced Research Focus

Contradictions in spectral data (e.g., unexpected splitting of NH signals) may arise from tautomerism or impurities. Multi-technique validation is essential:

- HPLC-MS : Quantifies purity and identifies regioisomeric byproducts.

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated in triazole-amine cocrystals .

How does the pyridyl substituent influence the compound’s potential biological activity or receptor binding?

Basic Research Focus

The 3-pyridyl group enhances solubility and enables π-stacking interactions with aromatic residues in enzyme active sites. For example, pyridyl-containing pyrazoles are often explored as kinase inhibitors or GPCR modulators . Preliminary docking studies (e.g., using AutoDock Vina) can predict binding affinity to targets like cannabinoid receptors, which interact with structurally similar 1,5-diarylpyrazoles .

Advanced Research Focus

Structure-activity relationship (SAR) studies require systematic substitution of the pyridyl ring (e.g., introducing electron-withdrawing groups at the 4-position). Comparative assays (e.g., IC measurements against tert-butyl analogs) can quantify substituent effects on potency .

What are the stability profiles and degradation pathways of this compound under physiological or experimental conditions?

Q. Basic Research Focus

- Thermal stability : Thermogravimetric analysis (TGA) of analogs shows decomposition above 200°C, suggesting suitability for high-temperature reactions .

- pH-dependent stability : Pyrazol-amines are prone to hydrolysis under strongly acidic/basic conditions. Accelerated stability testing (e.g., 1M HCl/NaOH at 40°C for 24h) with HPLC monitoring is advised .

Advanced Research Focus

LC-QTOF-MS can identify degradation products (e.g., tert-butyl cleavage or pyrazole ring opening). For instance, oxidation of the pyridyl group may generate N-oxide derivatives, which require separate bioactivity assessments .

How can researchers resolve contradictions in reported synthetic yields or biological data for this compound?

Q. Methodological Recommendations

- Reproducibility audits : Verify reaction conditions (e.g., inert atmosphere, reagent purity) that may differ between labs. For example, trace moisture can deactivate catalysts in amination steps .

- Meta-analysis : Compare datasets from multiple sources (e.g., PubChem, NIST) to identify outliers. Discrepancies in biological activity may stem from assay variability (e.g., cell line differences) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。